Coenzyme A, S-nonanoate

Enzymology Mitochondrial metabolism Acyl-CoA hydrolase

Medium-chain acyl-CoA hydrolase assays demand substrates with precise chain-length fidelity-generic short- or long-chain analogs produce skewed kinetics and irreproducible data. Nonanoyl-CoA (C9:0) is the validated substrate for medium-chain hydrolases (EC 3.1.2.19). • Authentic nine-carbon chain ensures reliable Km and Vmax parameters in mitochondrial and peroxisomal β-oxidation studies • Compatible as a primer in NADPH-dependent chain elongation assays across liver, heart, and brown adipose tissue • High-purity (≥95%) material suitable for LC-MS/MS metabolomics with exact mass 907.2353 Da for confident HRMS annotation

Molecular Formula C30H52N7O17P3S
Molecular Weight 907.8 g/mol
CAS No. 17331-98-5
Cat. No. B093474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme A, S-nonanoate
CAS17331-98-5
Synonymscoenzyme A, nonanoyl-
nonanoyl-CoA
nonanoyl-coenzyme A
Molecular FormulaC30H52N7O17P3S
Molecular Weight907.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C30H52N7O17P3S/c1-4-5-6-7-8-9-10-21(39)58-14-13-32-20(38)11-12-33-28(42)25(41)30(2,3)16-51-57(48,49)54-56(46,47)50-15-19-24(53-55(43,44)45)23(40)29(52-19)37-18-36-22-26(31)34-17-35-27(22)37/h17-19,23-25,29,40-41H,4-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1
InChIKeyWLDUTYVSAGSKIV-FUEUKBNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coenzyme A, S-nonanoate: Medium-Chain Acyl-CoA for Fatty Acid Metabolism Research


Coenzyme A, S-nonanoate (synonyms: nonanoyl-CoA, pelargonoyl-CoA) is a medium-chain fatty acyl-CoA formed by the condensation of coenzyme A with nonanoic acid (C9:0) [1][2]. It serves as a key intermediate in fatty acid β-oxidation and is a specific substrate for medium-chain acyl-CoA hydrolases (EC 3.1.2.19) [3]. The compound is widely used in biochemical assays to study lipid metabolism, enzyme kinetics, and metabolic regulation in mitochondrial and peroxisomal pathways [4].

Pathway studies Fatty acid β-oxidation and medium-chain lipid metabolism research
Enzymology Medium-chain acyl-CoA hydrolase (EC 3.1.2.19) substrate
Mitochondrial assays Chain elongation primer for NADPH-dependent elongation studies
Metabolomics Quantification using deuterated nonanoyl-CoA-d17 internal standard

Why Coenzyme A, S-nonanoate Cannot Be Substituted in Critical Assays


Acyl-CoA compounds exhibit strict chain-length specificity in enzyme recognition, subcellular trafficking, and metabolic routing. The nine-carbon chain of nonanoyl-CoA positions it precisely within the medium-chain category (C6-C12), where it serves as the optimal substrate for medium-chain hydrolases and as a preferred primer for mitochondrial chain elongation [1][2]. Substitution with short-chain (e.g., propionyl-CoA) or long-chain (e.g., palmitoyl-CoA) analogs would result in dramatically altered kinetic parameters, enzyme selectivity, and pathway outcomes, rendering experimental results non-comparable [1]. Therefore, researchers must source authentic nonanoyl-CoA to ensure biological relevance and assay validity.

Short-chain acyl-CoA (e.g., propionyl-CoA C3) may not recapitulate medium-chain hydrolase kinetics or substrate recognition.

Long-chain acyl-CoA (e.g., palmitoyl-CoA C16) may inhibit mitochondrial chain elongation enzymes, shifting pathway outcomes.

General chain-length mismatch can alter enzyme selectivity and subcellular trafficking, limiting direct substitution.

Quantitative Differentiation from Closest Acyl-CoA Analogs


Optimal Substrate for Medium-Chain Acyl-CoA Hydrolase

Nonanoyl-CoA serves as the optimal substrate for ADP-dependent medium-chain acyl-CoA hydrolase (EC 3.1.2.19), exhibiting maximum catalytic activity compared to short-chain (propionyl-CoA) and long-chain (palmitoyl-CoA) substrates. In isolated brown adipose tissue mitochondria, distinct activity peaks were observed with optima at propionyl-CoA for the short-chain hydrolase and nonanoyl-CoA for the medium-chain hydrolase, while activity towards palmitoyl-CoA was notably low [1][2].

Medium-chain hydrolase
Reported
Maximum reported activity for nonanoyl-CoA (C9)
Chain-length specificity confirmed in assay context
Head-to-head vs. propionyl-CoA (C3) and palmitoyl-CoA (C16); brown adipose tissue mitochondria assay
Enzymology Mitochondrial metabolism Acyl-CoA hydrolase

Preferred Primer for Mitochondrial Chain Elongation

Medium-chain acyl-CoAs, including nonanoyl-CoA (C9), are the preferred primers for mitochondrial NADPH-dependent chain elongation reactions, as demonstrated in comparative studies across multiple tissues (liver, kidney, heart, brown adipose tissue). Long-chain acyl-CoAs (e.g., hexadecenoyl-CoA) exhibit reduced incorporation rates due to inhibitory effects on 3-hydroxyacyl-CoA dehydrogenase [1].

Chain elongation primer
Class-level
Medium-chain (C8–C12) acyl-CoAs are preferred primers
Supports mitochondrial elongation assay design
Data to verify; long-chain substrates may inhibit 3-hydroxyacyl-CoA dehydrogenase
Mitochondrial fatty acid synthesis Chain elongation Lipid metabolism

Deuterated Internal Standard for Accurate LC-MS/MS Quantification

Nonanoyl-CoA-d17, a stable isotope-labeled analog, is commercially available for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. This deuterated derivative enables accurate quantification of endogenous nonanoyl-CoA in complex biological matrices with minimal ion suppression or matrix effects .

Deuterated ISTD mass shift
Data to verify
+17 Da (d17 vs. unlabeled)
Enables separate detection channels for LC-MS/MS quantification
Requires in-house matrix-effect and recovery validation
Metabolomics Quantitative LC-MS Stable isotope labeling

Distinct Exact Mass Differentiation in High-Resolution MS

Nonanoyl-CoA has a monoisotopic mass of 907.2353 Da (exact mass) and average molecular weight of 907.76 Da, as confirmed by multiple authoritative databases including ChEBI, KEGG, and HMDB [1][2][3]. This precise mass differentiates it from other medium-chain acyl-CoAs (e.g., octanoyl-CoA C8: 893.73 Da; decanoyl-CoA C10: 921.79 Da).

Exact mass
Supporting evidence
907.2353 Da
Distinct from octanoyl-CoA (893.73 Da) and decanoyl-CoA (921.79 Da)
HRMS-based identification; ~14 Da per CH2 difference
High-resolution mass spectrometry Metabolite identification Lipidomics

High-Impact Application Scenarios for Coenzyme A, S-nonanoate


Medium-Chain Acyl-CoA Hydrolase Characterization

Utilize nonanoyl-CoA as the definitive substrate to measure ADP-dependent medium-chain acyl-CoA hydrolase activity in mitochondrial preparations. Assays should include controls with propionyl-CoA and palmitoyl-CoA to confirm chain-length specificity. Quantify hydrolysis rates under varying ADP, NADH, and divalent cation concentrations as described by Alexson & Nedergaard (1988) [1].

Mitochondrial Fatty Acid Chain Elongation Studies

Employ nonanoyl-CoA as a primer in NADPH-dependent mitochondrial chain elongation assays to achieve maximum incorporation rates. Compare elongation efficiency across different tissue types (liver, heart, brown adipose tissue) using tritium-labelled NADPH, as outlined by Hinsch et al. (1976) [2].

Absolute Quantification via Deuterated Internal Standard

In LC-MS/MS targeted metabolomics workflows, spike biological samples (cell lysates, tissue homogenates, plasma) with nonanoyl-CoA-d17 as an internal standard prior to extraction. Monitor transitions m/z 908.8 → 428.0 (nonanoyl-CoA) and m/z 925.8 → 428.0 (internal standard) to achieve precise quantification with minimal matrix interference .

Untargeted Lipidomics by High-Resolution Mass Spectrometry

Leverage the exact mass of 907.2353 Da to annotate nonanoyl-CoA in HRMS datasets with high confidence. Use mass defect filtering and retention time alignment with authentic standards to distinguish nonanoyl-CoA from isobaric interferences and other acyl-CoA species [1][3].

Application
Selection Property
Validation Focus
Medium-chain acyl-CoA hydrolase characterization
Chain-length substrate specificity
Hydrolysis rate comparison vs. C3/C16 substrates
Mitochondrial chain elongation studies
Primer efficiency for NADPH-dependent elongation
Incorporation rate across tissue types
LC-MS/MS quantification in research matrices
Co-eluting deuterated ISTD (d17) with defined mass shift
Matrix-effect, recovery, and ion suppression assessment
Untargeted lipidomics by HRMS
Monoisotopic exact mass (907.2353 Da)
Mass accuracy and chromatographic retention time alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coenzyme A, S-nonanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.